A12B4C3, also known as A12B4C3, is a polysubstituted imidopiperidine compound identified through a fluorescence-based high-throughput screening approach. [] It is primarily recognized for its role as a potent small molecule inhibitor of the human DNA repair enzyme, polynucleotide kinase/phosphatase (hPNKP). [, ] This inhibitory activity makes A12B4C3 a valuable tool in scientific research, particularly in the fields of DNA repair, cancer biology, and drug discovery.
A12B4C3 is synthesized utilizing a multicomponent hetero-[4 + 2] cycloaddition/allylboration reaction. [] This efficient one-pot procedure involves the reaction of a 4-boronylhydrazonobutadiene with an N-substituted maleimide, followed by an in situ allylboration with an aldehyde. This method allows for the incorporation of diverse substituents, enabling the generation of combinatorial libraries of polysubstituted imidopiperidines with multiple points of chemical diversity. []
A12B4C3 functions as a non-competitive inhibitor of the phosphatase activity of hPNKP. [] Kinetic analysis and fluorescence quenching studies demonstrate that it can form a ternary complex with hPNKP and DNA. [] This indicates that A12B4C3 does not compete with DNA for binding to the enzyme.
Studies employing circular dichroism, UV difference spectroscopy, and fluorescence resonance energy transfer suggest that A12B4C3 disrupts the secondary structure of hPNKP. [] Site-directed mutagenesis experiments have implicated Trp402 of hPNKP as a potential interaction site for A12B4C3. []
A12B4C3 serves as a valuable tool for investigating the role of hPNKP in DNA single and double-strand break repair pathways. [, ] By inhibiting hPNKP activity, researchers can assess its contribution to cellular responses to DNA damage.
A12B4C3 enhances the radiosensitivity of various cancer cell lines, including lung and breast cancer cells. [, ] This sensitization effect is attributed to the inhibition of hPNKP-mediated DNA repair, leading to increased accumulation of DNA damage and ultimately cell death. []
A12B4C3 serves as a lead compound for developing more potent and specific hPNKP inhibitors. [, ] Such inhibitors hold promise as potential anticancer agents, particularly in combination with DNA-damaging therapies like radiotherapy and chemotherapy. []
Research using A12B4C3 in conjunction with other DSB repair inhibitors revealed that while these inhibitors enhance treatment efficacy under normal oxygen conditions, their effect is diminished under hypoxia. This highlights the need to consider tumor microenvironment factors when developing treatment strategies. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7